[4-(4-Chlorophenyl)cyclohexyl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-chlorophenyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h5-8,10-11,15H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWJXJRICZMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137736-28-8 | |
| Record name | [TRANS-4-(4-CHLOROPHENYL)CYCLOHEXYL]METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathways for [4-(4-chlorophenyl)cyclohexyl]methanol, a key intermediate in the production of various pharmaceuticals. The document outlines two primary synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Introduction
This compound is a crucial building block in organic synthesis, most notably as a precursor to the antimalarial drug atovaquone. The stereochemistry of the cyclohexyl ring, particularly the trans isomer, is often critical for the biological activity of the final product. Therefore, synthetic routes that offer control over isomer distribution are of significant interest. This guide explores two effective pathways for the synthesis of this important intermediate, focusing on a Friedel-Crafts reaction-based approach and a route involving the reduction of a carboxylic acid precursor.
Synthesis Pathway 1: Friedel-Crafts Reaction of Cyclohexene followed by Reduction
This pathway commences with a Friedel-Crafts reaction between cyclohexene and trichloroacetyl chloride, followed by a reaction with chlorobenzene to form the core structure. Subsequent hydrolysis yields the carboxylic acid, which is then reduced to the target alcohol.
Experimental Protocol:
Step 1: Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
-
In a 20 L reaction flask, add 8010 g of carbon disulfide and 1335 g of aluminum chloride. Stir the mixture for 30 minutes.
-
Cool the mixture to a temperature between -30°C and -35°C.
-
Slowly add cyclohexene at a 2:1 weight ratio of aluminum chloride to cyclohexene, maintaining the temperature between -20°C and -30°C during the addition.
-
After the addition is complete, continue stirring until the reaction is complete.
-
Warm the reaction mixture to 5°C and add 1027 g of chlorobenzene, keeping the temperature between 5°C and 10°C.
-
Upon completion of the reaction, add a mixture of 817 g of hydrochloric acid and 817 g of ice. Stir for 30 minutes, then allow the layers to separate.
-
Wash the organic layer with a 5% sodium hydroxide solution until it is weakly alkaline.
-
Remove the carbon disulfide by distillation at atmospheric pressure.
-
Remove the excess chlorobenzene by vacuum distillation at a temperature up to 60°C and a pressure of -0.08 MPa.
-
To the residue, add 14 L of a 10% sodium hydroxide solution and heat to 70°C for 3 hours to complete the hydrolysis.
-
After hydrolysis, cool the mixture and adjust the pH to 1-2 with a 10% hydrochloric acid solution.
-
Cool the solution to room temperature to allow for crystallization of the 4-(4-chlorophenyl)cyclohexanecarboxylic acid product.
-
Isolate the product by suction filtration and dry in an oven. This process yields the product with a purity of over 98% and a total yield of approximately 85%.[1]
Step 2: Reduction of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid to this compound
-
To a stirred suspension of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (47.74 g) in dry ether (250 ml) under a nitrogen atmosphere, add borane-methyl sulfide complex (8 ml) dropwise.
-
After 30 minutes, heat the mixture to reflux and add an additional 16 ml of borane-methyl sulfide complex.
-
After 1 hour at reflux, cool the mixture to room temperature and pour it into 500 ml of methanol.
-
Evaporate the solvent in vacuo.
-
Treat the residue again with methanol (100 ml) and concentrate in vacuo to yield trans-[4-(4-chlorophenyl)cyclohexyl]methanol (44 g). The product has a melting point of 60-63°C.
Isomer Separation:
The separation of cis and trans isomers of 4-(4-chlorophenyl)cyclohexanecarboxylic acid can be achieved through recrystallization or chiral column chromatography to obtain the desired trans isomer, which is crucial for certain pharmaceutical applications.[2]
Synthesis Pathway 2: Reduction of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate
This alternative pathway involves the esterification of 4-(4-chlorophenyl)cyclohexanecarboxylic acid followed by reduction of the resulting ester to the target alcohol.
Experimental Protocol:
Step 1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate
-
To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (2 g, 8.4 mmol) in methanol (20 mL), add sulfuric acid (0.1 mL).
-
Reflux the mixture for an appropriate amount of time until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and evaporate the solvent to afford the methyl ester.
Step 2: Reduction of Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate to [trans-4-(4-Chlorophenyl)cyclohexyl]methanol
-
Add lithium borohydride (2.0 g, 91.8 mmol) to a stirred solution of methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate (20.0 g, 79.1 mmol) in tetrahydrofuran (50 mL) at ambient temperature under an argon atmosphere.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Carefully quench the reaction with 1 M aqueous hydrochloric acid (50 mL, 50 mmol).
-
Add ethyl acetate (50 mL). Separate the aqueous layer and extract it with ethyl acetate (50 mL + 25 mL).
-
Combine the organic layers and wash with water (50 mL) and brine (20 mL).
-
Dry the organic layer over a suitable drying agent, filter, and concentrate in vacuo to yield the product.
Quantitative Data Summary
| Step | Reactants | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Pathway 1: Step 1 - Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Cyclohexene, Trichloroacetyl chloride, Chlorobenzene | Aluminum chloride, Sodium hydroxide, Hydrochloric acid | Carbon disulfide | -35 to 70 | 85 | >98 | [1] |
| Pathway 1: Step 2 - Reduction of Carboxylic Acid | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Borane-methyl sulfide complex | Dry ether, Methanol | Reflux | High | - | |
| Pathway 2: Step 2 - Reduction of Methyl Ester | Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate | Lithium borohydride | Tetrahydrofuran | Reflux | - | - |
Synthesis Pathway Visualization
Caption: Friedel-Crafts based synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.
References
Technical Guide: [4-(4-Chlorophenyl)cyclohexyl]methanol (CAS 137736-28-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(4-Chlorophenyl)cyclohexyl]methanol, with CAS number 137736-28-8, is a key synthetic intermediate primarily utilized in the pharmaceutical industry. Its rigid cyclohexyl framework coupled with a chlorophenyl substituent makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor in the synthesis of the anti-protozoal drug, atovaquone.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below. The trans-isomer is the most commonly referenced form in the literature.
| Property | Value | Reference |
| CAS Number | 137736-28-8 | N/A |
| Molecular Formula | C₁₃H₁₇ClO | [1] |
| Molecular Weight | 224.73 g/mol | N/A |
| Melting Point | 56-60 °C | N/A |
| Synonyms | trans-(4-(4-chlorophenyl)cyclohexyl) methanol | [1] |
Synthesis of this compound
The most common and efficient synthesis of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol involves the reduction of its corresponding carboxylic acid ester, methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate.
Experimental Protocol: Reduction of Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate
This protocol is adapted from a documented procedure for the synthesis of atovaquone intermediates.[2]
Materials:
-
Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a stirred solution of methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate (20.0 g, 79.1 mmol) in anhydrous tetrahydrofuran (50 mL) at ambient temperature under an argon atmosphere, add lithium borohydride (2.0 g, 91.8 mmol).
-
Heat the reaction mixture to reflux and maintain stirring for 2 hours.
-
After the reaction is complete, carefully quench the reaction mixture by the dropwise addition of 1 M aqueous hydrochloric acid (50 mL, 50 mmol).
-
Add ethyl acetate (50 mL) to the quenched mixture.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) followed by brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield [trans-4-(4-Chlorophenyl)cyclohexyl]methanol.
Workflow Diagram:
Caption: Synthesis of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol.
Role in Drug Development: Synthesis of Atovaquone
This compound is a crucial intermediate in the synthesis of Atovaquone, an anti-pneumocystic and anti-malarial agent.[2] The alcohol is oxidized to the corresponding aldehyde, trans-4-(4-chlorophenyl)cyclohexanecarbaldehyde, which then undergoes further reactions to form the final drug substance.
Experimental Protocol: Oxidation to trans-4-(4-chlorophenyl)cyclohexanecarbaldehyde
This protocol describes the subsequent step in the atovaquone synthesis, highlighting the utility of this compound.[2]
Materials:
-
[trans-4-(4-Chlorophenyl)cyclohexyl]methanol
-
Pyridine sulfur trioxide complex
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
50% saturated aqueous brine
Procedure:
-
To a solution of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol (1.12 g, 5 mmol) in dimethyl sulfoxide (5 mL), add triethylamine (2.1 mL, 15 mmol).
-
Add a solution of pyridine sulfur trioxide complex (1.27 g, 8 mmol) in dimethyl sulfoxide (8 mL) and stir the reaction mixture at ambient temperature for 1 hour.
-
Cool the stirred reaction mixture to 15 °C, and then add water (30 mL) and ethyl acetate (10 mL).
-
Separate the organic layer, dilute with additional ethyl acetate (20 mL), and wash sequentially with water (20 mL), 1 M aqueous hydrochloric acid (20 mL, 20 mmol), and 50% saturated aqueous brine (20 mL).
-
Dry the organic phase and concentrate under reduced pressure to yield trans-4-(4-chlorophenyl)cyclohexanecarbaldehyde.
Signaling Pathway Diagram (Synthetic Pathway):
Caption: Synthetic pathway to Atovaquone via the target alcohol.
Conclusion
This compound is a well-defined chemical entity whose primary significance lies in its role as a key intermediate in the synthesis of the pharmaceutical agent atovaquone. While comprehensive data on its biological activity is not publicly available, its synthetic utility is clearly established. The provided protocols offer a foundation for its preparation and subsequent use in drug development workflows. Researchers and scientists can leverage this information for process optimization and the development of novel synthetic routes.
References
[4-(4-Chlorophenyl)cyclohexyl]methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on [4-(4-Chlorophenyl)cyclohexyl]methanol, a chemical compound of interest in various research and development applications. The following sections detail its fundamental chemical properties.
Physicochemical Data
The essential physicochemical properties of this compound are summarized in the table below. This data is critical for experimental design, formulation, and synthesis activities.
| Parameter | Value | Reference |
| Molecular Formula | C13H17ClO | [1][2] |
| Molecular Weight | 224.73 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 137736-28-8 | [1][2][3] |
| Canonical SMILES | C1CC(CCC1CO)C2=CC=C(C=C2)Cl | [1] |
| InChI Key | INSWJXJRICZMOG-UHFFFAOYSA-N | [1] |
| Melting Point | 56°C to 60°C | [1] |
| Percent Purity | 97% | [1][3] |
Logical Relationship of Identifiers
The following diagram illustrates the relationship between the different chemical identifiers for this compound, providing a clear visual pathway from the common name to its structural representations.
Caption: Chemical identifiers for this compound.
References
- 1. [trans-4-(4-Chlorophenyl)cyclohexyl]methanol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. CAS#:137736-28-8 | Trans-4-(4-Chlorophenyl)Cyclohexyl)Methanol | Chemsrc [chemsrc.com]
- 3. [trans-4-(4-Chlorophenyl)cyclohexyl]Methanol, 97% | 137736-28-8 [chemicalbook.com]
A Technical Guide to [trans-4-(4-Chlorophenyl)cyclohexyl]methanol for Researchers and Drug Development Professionals
An In-depth Overview of a Key Synthetic Intermediate
This technical guide provides a comprehensive overview of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol, a crucial chemical intermediate in the synthesis of the antimalarial drug Atovaquone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, and its role within the broader context of drug action.
Commercial Availability and Product Specifications
[trans-4-(4-Chlorophenyl)cyclohexyl]methanol is readily available from a variety of commercial chemical suppliers. The typical purity offered is around 97%. It is important for researchers to consult the specific product documentation from their chosen supplier for the most accurate and up-to-date information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) |
| Thermo Scientific | 137736-28-8 | C13H17ClO | 224.73 | 97% | 56-60 |
| Parchem | 137736-28-8 | C13H17ClO | 224.73 | - | - |
| ChemicalBook | 137736-28-8 | C13H17ClO | 224.73 | 97% | - |
| Worldwide Life Sciences | 137736-28-8 | C13H17ClO | 224.73 | - | 56-60 |
| ChemSrc | 137736-28-8 | C13H17ClO | 224.726 | - | - |
Synthesis Protocol
The synthesis of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol is a critical step in the production of Atovaquone. A common laboratory-scale synthesis involves the reduction of the corresponding carboxylic acid.
Experimental Protocol: Synthesis of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol
This protocol is adapted from a published synthetic route for a related compound, where the target molecule is a key intermediate.
Materials:
-
trans-(4-(4-chlorophenyl)cyclohexane)carboxylic acid
-
Borane-methyl sulfide complex (ca. 10M solution)
-
Dry ether
-
Methanol
-
Nitrogen gas supply
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
A stirred suspension of trans-(4-(4-chlorophenyl)cyclohexane)carboxylic acid in dry ether is prepared under a nitrogen atmosphere.
-
Borane-methyl sulfide complex is added dropwise to the suspension.
-
After an initial reaction period at room temperature, the mixture is heated to reflux.
-
Additional borane-methyl sulfide complex is added, and the reflux is maintained for approximately one hour.
-
The reaction mixture is then cooled to room temperature and carefully poured into methanol.
-
The solvent is removed in vacuo.
-
The residue is treated again with methanol and concentrated in vacuo to yield [trans-4-(4-Chlorophenyl)cyclohexyl]methanol.
Purification:
The crude product can be further purified by recrystallization to obtain a white solid.
Role in Drug Development: An Intermediate to Atovaquone
[trans-4-(4-Chlorophenyl)cyclohexyl]methanol is not known to possess significant biological activity itself. Its primary importance in drug development lies in its role as a key precursor to the antimalarial drug Atovaquone. The trans-cyclohexyl-chlorophenyl moiety of this molecule forms a critical part of the final drug's structure, which is essential for its therapeutic action.
Mechanism of Action of Atovaquone
Atovaquone functions by inhibiting the mitochondrial electron transport chain in parasitic organisms, specifically targeting the cytochrome bc1 complex (Complex III).[1][2] This inhibition disrupts the parasite's ability to synthesize ATP, the primary energy currency of the cell, and also interferes with pyrimidine biosynthesis, which is essential for DNA and RNA replication.[2] The lipophilic nature of the trans-4-(4-chlorophenyl)cyclohexyl group is thought to contribute to the drug's ability to accumulate in biological membranes, enhancing its efficacy against intracellular pathogens.
The following diagram illustrates the established mechanism of action of Atovaquone.
Caption: Atovaquone inhibits the cytochrome bc1 complex in the parasite's mitochondrial electron transport chain.
This inhibition leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis and blocking pyrimidine biosynthesis, ultimately leading to parasite death.
Conclusion
[trans-4-(4-Chlorophenyl)cyclohexyl]methanol is a commercially available and synthetically accessible compound of significant interest to the pharmaceutical industry. While it does not exhibit direct biological activity, its role as a key building block for the potent antimalarial drug Atovaquone makes it a vital molecule in the fight against infectious diseases. Understanding its properties, synthesis, and the mechanism of the final drug product is crucial for researchers and professionals involved in the development of new and improved therapeutics.
References
An In-depth Technical Guide on the Safety and Handling of [4-(4-Chlorophenyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with [4-(4-Chlorophenyl)cyclohexyl]methanol. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a chemical intermediate, notably used in the synthesis of the antimalarial drug Atovaquone. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₁₇ClO |
| Molecular Weight | 224.72 g/mol |
| CAS Number | 137736-28-8 (for trans-isomer) |
| Appearance | Solid |
| Melting Point | 56-60 °C (for trans-isomer) |
Safety and Handling
The safe handling of this compound is paramount in a laboratory setting. The following information is derived from safety data sheets (SDS) for the trans-isomer and related compounds.
Hazard Identification
Based on available data for similar compounds, this compound is classified with the following hazards:
| Hazard Class | Category |
| Acute Toxicity, Dermal | Category 1 |
| Hazardous to the Aquatic Environment, Acute | Category 1 |
| Hazardous to the Aquatic Environment, Chronic | Category 1 |
Signal Word: Danger
Hazard Statements:
-
H310: Fatal in contact with skin.
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Measures and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following workflow outlines the general safety precautions:
solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents
Technical Guide: Solubility Profile of [4-(4-Chlorophenyl)cyclohexyl]methanol
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 137736-28-8, Formula: C13H17ClO) is a small molecule whose physicochemical properties are critical for its application in research and drug development.[1][2] Solubility, in particular, is a fundamental parameter that influences bioavailability, formulation strategies, and outcomes in in vitro and in vivo studies.[3][4] A compound with low solubility can present significant challenges, leading to unreliable results in biological assays and difficulties in creating effective delivery systems.[4]
Expected Solubility Profile
The chemical structure of this compound, featuring a nonpolar chlorophenyl and a cyclohexyl group, alongside a polar methanol moiety, suggests a predominantly hydrophobic character. This duality indicates that its solubility will be limited in aqueous media.[5] It is expected to be poorly soluble in water but demonstrate significantly higher solubility in common organic solvents.[5]
For drug discovery, solubility is often determined in both aqueous buffers (like Phosphate-Buffered Saline, PBS) to simulate physiological conditions and organic solvents (like Dimethyl Sulfoxide, DMSO) which are commonly used for stock solution preparation.[4][6]
Illustrative Solubility Data
The following table presents hypothetical, yet chemically reasonable, solubility data for this compound to serve as a reference for expected values.
Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental measurement of the target compound.
| Solvent | Solvent Polarity | Expected Solubility (mg/mL) | Temperature (°C) |
| Water | High | < 0.01 | 25 |
| Phosphate-Buffered Saline (pH 7.4) | High | < 0.01 | 25 |
| Ethanol | High | ~5-10 | 25 |
| Acetone | Medium | > 50 | 25 |
| Acetonitrile | Medium | ~20-30 | 25 |
| Dimethyl Sulfoxide (DMSO) | High | > 100 | 25 |
| Dichloromethane (DCM) | Low | > 100 | 25 |
| Hexane | Low | < 1 | 25 |
Standard Experimental Protocol: Thermodynamic Solubility Determination
The most common and reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[3][7][8] This protocol involves equilibrating an excess amount of the solid compound in a solvent for an extended period to ensure saturation.
Materials and Equipment
-
Test Compound: Crystalline powder of this compound.
-
Solvents: High-purity (e.g., HPLC grade) solvents of choice.
-
Vials: Glass vials with screw caps (e.g., 2 mL).
-
Agitation: Orbital shaker or thermomixer capable of maintaining constant temperature.
-
Separation: Centrifuge or filtration system (e.g., Millipore Multiscreen solubility filter plates).[3]
-
Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[3][9]
Step-by-Step Procedure
-
Preparation: Add an excess amount of the solid test compound to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. For thermodynamic solubility, incubation times of 24 to 48 hours are common.[3][7]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed or filter the supernatant.[3][4]
-
Sample Preparation for Analysis: Carefully collect an aliquot of the clear, saturated supernatant. Dilute this sample with an appropriate mobile phase or solvent to bring the concentration within the quantifiable range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method.[9]
-
Calculation: Determine the concentration of the compound in the saturated solution by comparing its response to a standard calibration curve. The final solubility is reported in units such as mg/mL or µM.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.
References
- 1. [trans-4-(4-Chlorophenyl)cyclohexyl]Methanol, 97% | 137736-28-8 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Applications of [4-(4-Chlorophenyl)cyclohexyl]methanol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of [4-(4-chlorophenyl)cyclohexyl]methanol in organic synthesis. This versatile building block serves as a key intermediate in the preparation of pharmaceutically active compounds, leveraging its substituted cyclohexane core.
Introduction
This compound is a valuable bifunctional molecule featuring a rigid cyclohexyl scaffold, a reactive primary alcohol, and a 4-chlorophenyl substituent. This combination of structural features makes it an attractive starting material or intermediate in medicinal chemistry and drug discovery. Its primary application lies in the synthesis of complex molecules where the substituted cyclohexane moiety is a key pharmacophoric element. A notable example is its role as a precursor in the synthesis of Atovaquone, an anti-malarial and anti-pneumocystis drug.
Key Synthetic Applications
The primary alcohol functional group of this compound allows for a variety of chemical transformations, making it a versatile synthon. The two main applications detailed below are its use as a precursor to a key aldehyde intermediate and its potential for esterification to introduce diverse functionalities.
Intermediate in the Synthesis of Atovaquone
A critical application of trans-[4-(4-chlorophenyl)cyclohexyl]methanol is its role as an intermediate in an efficient and sustainable manufacturing route for the anti-parasitic drug Atovaquone.[1] In this multi-step synthesis, the alcohol is oxidized to the corresponding aldehyde, which then participates in a condensation reaction to construct the core of the final drug molecule.
Reaction Scheme: Synthesis of Atovaquone Intermediate
Caption: Synthetic pathway to Atovaquone via this compound.
Esterification for Derivative Synthesis
The primary alcohol of this compound can be readily esterified with a variety of carboxylic acids to produce a library of derivatives. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs by introducing different functionalities at this position.
General Reaction Scheme: Esterification
Caption: General esterification of this compound.
Experimental Protocols
Protocol 1: Synthesis of trans-[4-(4-Chlorophenyl)cyclohexyl]methanol[1]
This protocol details the reduction of the corresponding methyl ester to the primary alcohol.
Workflow Diagram
Caption: Workflow for the synthesis of trans-[4-(4-Chlorophenyl)cyclohexyl]methanol.
Materials:
-
trans-Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of trans-methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (20.0 g, 79.1 mmol) in anhydrous tetrahydrofuran (50 mL) at ambient temperature under an argon atmosphere, add lithium borohydride (2.0 g, 91.8 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture and carefully quench with 1 M aqueous hydrochloric acid (50 mL).
-
Add ethyl acetate (50 mL) to the mixture. Separate the aqueous layer and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| trans-Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate | 252.74 | 20.0 | 79.1 |
| Lithium borohydride | 21.78 | 2.0 | 91.8 |
| Product | Molar Mass ( g/mol ) | Yield | |
| trans-[4-(4-Chlorophenyl)cyclohexyl]methanol | 224.73 | Excellent |
Note: The original literature states an "excellent yield" without providing a specific percentage.[1]
Protocol 2: Oxidation to trans-4-(4-Chlorophenyl)cyclohexanecarbaldehyde[1]
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using a modified Swern oxidation.
Workflow Diagram
Caption: Workflow for the oxidation to trans-4-(4-Chlorophenyl)cyclohexanecarbaldehyde.
Materials:
-
trans-[4-(4-Chlorophenyl)cyclohexyl]methanol
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Pyridine sulfur trioxide complex (Pyridine·SO₃)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred solution of trans-[4-(4-chlorophenyl)cyclohexyl]methanol (0.9 g, 4 mmol) in dimethyl sulfoxide (4 mL) at ambient temperature under an argon atmosphere, add triethylamine (2.2 mL, 16 mmol).
-
Add a solution of pyridine sulfur trioxide complex (1.27 g, 8 mmol) in dimethyl sulfoxide (8 mL).
-
Stir the reaction mixture at ambient temperature for 1 hour.
-
Cool the stirred reaction mixture to 15 °C.
-
Add water (30 mL) and ethyl acetate (10 mL). The product can then be isolated via extraction and subsequent purification.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| trans-[4-(4-Chlorophenyl)cyclohexyl]methanol | 224.73 | 0.9 | 4 |
| Triethylamine | 101.19 | 1.62 | 16 |
| Pyridine sulfur trioxide complex | 159.16 | 1.27 | 8 |
| Product | Molar Mass ( g/mol ) | Yield | |
| trans-4-(4-Chlorophenyl)cyclohexanecarbaldehyde | 222.71 | - |
Note: The yield for this specific reaction step is not explicitly stated in the reference, but it is a component of a high-yielding overall process.[1]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its utility has been demonstrated in the efficient synthesis of the drug Atovaquone. The protocols provided herein offer researchers and drug development professionals a solid foundation for utilizing this compound in their synthetic endeavors. The ability to readily transform the primary alcohol into other functional groups, such as aldehydes and esters, opens up numerous possibilities for the synthesis of novel and complex molecules.
References
Application Notes and Protocols for [4-(4-Chlorophenyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(4-Chlorophenyl)cyclohexyl]methanol is a key chemical intermediate primarily utilized in the synthesis of pharmacologically active molecules. Its structural motif, featuring a chlorophenyl group attached to a cyclohexylmethanol core, makes it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, with a significant focus on its role as a precursor to the anti-malarial drug Atovaquone. Furthermore, potential alternative applications based on its chemical structure are discussed.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₇ClO |
| Molecular Weight | 224.72 g/mol |
| CAS Number | 137736-28-8 (for trans-isomer) |
| Appearance | White solid |
| Melting Point | 60-63 °C (for trans-isomer)[1] |
Synthesis of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol
The most common route to [trans-4-(4-Chlorophenyl)cyclohexyl]methanol involves the reduction of its corresponding carboxylic acid or ester.
Experimental Protocol: Reduction of Methyl trans-4-(4-chlorophenyl)cyclohexane carboxylate
This protocol is adapted from a procedure described in the synthesis of Atovaquone intermediates.
Reaction Scheme:
Materials:
-
Methyl trans-4-(4-chlorophenyl)cyclohexane carboxylate
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl trans-4-(4-chlorophenyl)cyclohexane carboxylate (e.g., 20.0 g, 79.1 mmol) in anhydrous tetrahydrofuran (50 mL) under an argon atmosphere.
-
To the stirred solution at ambient temperature, add lithium borohydride (2.0 g, 91.8 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After 2 hours, cool the mixture to room temperature and carefully quench the reaction by the slow addition of 1 M aqueous hydrochloric acid (50 mL).
-
Add ethyl acetate (50 mL) to the mixture and transfer to a separatory funnel.
-
Separate the aqueous layer and extract it with two additional portions of ethyl acetate (50 mL and 25 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Yield: The yield is reported to be excellent[2]. A similar reduction of the corresponding carboxylic acid using borane-methyl sulfide complex also provides the desired alcohol[1].
Application as a Chemical Intermediate
The primary and most well-documented application of this compound is as a key intermediate in the multi-step synthesis of the anti-malarial drug, Atovaquone.
Synthesis of Atovaquone
[trans-4-(4-Chlorophenyl)cyclohexyl]methanol is a precursor to trans-4-(4-chlorophenyl)cyclohexanecarbaldehyde, which is a crucial component in the synthesis of Atovaquone.
Workflow for Atovaquone Synthesis:
Caption: Synthetic pathway from the intermediate to Atovaquone.
Experimental Protocol: Oxidation to trans-4-(4-Chlorophenyl)cyclohexanecarbaldehyde
This protocol utilizes a modified Swern oxidation.
Materials:
-
[trans-4-(4-Chlorophenyl)cyclohexyl]methanol
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Pyridine sulfur trioxide complex
-
Ethyl acetate
-
Water
-
1 M Hydrochloric acid (HCl)
-
50% saturated aqueous brine
Procedure:
-
To a stirred solution of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol (0.9 g, 4 mmol) in dimethyl sulfoxide (4 mL) at ambient temperature under an argon atmosphere, add triethylamine (2.2 mL, 16 mmol).
-
Add a solution of pyridine sulfur trioxide complex (1.27 g, 8 mmol) in dimethyl sulfoxide (8 mL) to the reaction mixture.
-
Stir the mixture at ambient temperature for 1 hour.
-
Cool the reaction mixture to 15 °C and add water (30 mL) followed by ethyl acetate (10 mL).
-
Separate the organic layer and dilute with additional ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (20 mL), 1 M aqueous hydrochloric acid (20 mL), and 50% saturated aqueous brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the aldehyde.
The resulting aldehyde can then be used in subsequent steps to synthesize Atovaquone. The final steps typically involve a condensation reaction with a naphthoquinone derivative followed by hydrolysis to yield Atovaquone[2][3][4]. For instance, the cis-isomer of 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone can be converted to the desired trans-isomer (Atovaquone) with an 85% yield using concentrated sulfuric acid[1].
Mechanism of Action of Atovaquone
Atovaquone functions as an inhibitor of the mitochondrial electron transport chain in parasites, specifically targeting the cytochrome bc₁ complex (Complex III)[3]. This inhibition disrupts the parasite's ability to synthesize pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to cell death.
Signaling Pathway of Atovaquone's Action:
Caption: Atovaquone inhibits Complex III, disrupting ATP and pyrimidine synthesis.
Potential Alternative Applications
While the synthesis of Atovaquone is the most prominent application, the structure of this compound suggests its potential as an intermediate in the development of other classes of molecules.
Synthesis of Novel Bioactive Molecules
The cyclohexyl scaffold is present in various bioactive compounds. The functional groups of this compound (the hydroxyl group and the chlorophenyl moiety) can be further modified to explore new chemical space. For example, the alcohol can be converted to an amine, which can then be used to synthesize novel amides or sulfonamides with potential biological activities.
Liquid Crystals
Molecules containing a cyclohexyl ring and a substituted phenyl group are common motifs in liquid crystal chemistry[5][6]. The rigid core provided by the phenyl and cyclohexyl groups, combined with the potential for introducing a polar group (derived from the methanol) and a flexible tail, suggests that derivatives of this compound could be investigated for liquid crystalline properties.
Logical Relationship for Liquid Crystal Design:
Caption: Structural features suggesting potential for liquid crystal applications.
Safety and Handling
Standard laboratory safety precautions should be taken when handling this compound and its reagents. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a proven application in the synthesis of the anti-malarial drug Atovaquone. The protocols provided herein offer a basis for its synthesis and derivatization. Furthermore, its chemical structure holds promise for the exploration of new bioactive molecules and materials such as liquid crystals, making it a compound of continued interest for researchers in drug discovery and materials science.
References
- 1. prepchem.com [prepchem.com]
- 2. Chemical modification of the mitochondrial bc1 complex by N,N'-dicyclohexylcarbodiimide inhibits proton translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medjpps.com [medjpps.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of [4-(4-Chlorophenyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural characterization and purity assessment of [4-(4-Chlorophenyl)cyclohexyl]methanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the quantitative data and spectra presented herein are predicted based on the analysis of structurally similar compounds and established principles of analytical chemistry. Detailed experimental protocols are provided to enable researchers to perform these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the cis and trans isomers of this compound. These predictions are based on the analysis of analogous compounds such as cyclohexanemethanol and other 4-substituted cyclohexyl derivatives.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (ppm) - trans isomer | Predicted Chemical Shift (ppm) - cis isomer | Multiplicity | Integration |
| H-Ar (ortho to Cl) | ~ 7.28 | ~ 7.28 | d | 2H |
| H-Ar (meta to Cl) | ~ 7.22 | ~ 7.22 | d | 2H |
| CH₂-OH | ~ 3.50 | ~ 3.65 | d | 2H |
| CH-Ar | ~ 2.50 | ~ 2.80 | tt | 1H |
| CH-CH₂OH | ~ 1.55 | ~ 1.85 | m | 1H |
| Cyclohexyl-H (axial) | ~ 1.10 - 1.30 | ~ 1.30 - 1.50 | m | 4H |
| Cyclohexyl-H (equatorial) | ~ 1.80 - 2.00 | ~ 1.60 - 1.80 | m | 4H |
| OH | ~ 1.60 (variable) | ~ 1.60 (variable) | s (br) | 1H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (ppm) - trans isomer | Predicted Chemical Shift (ppm) - cis isomer |
| C-Ar (C-Cl) | ~ 132.0 | ~ 132.0 |
| C-Ar (CH) | ~ 128.5 | ~ 128.5 |
| C-Ar (C-CH) | ~ 145.0 | ~ 145.0 |
| CH₂-OH | ~ 68.0 | ~ 65.0 |
| CH-Ar | ~ 44.0 | ~ 42.0 |
| CH-CH₂OH | ~ 40.0 | ~ 38.0 |
| Cyclohexyl-CH₂ | ~ 35.0, ~29.0 | ~ 33.0, ~27.0 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra on a 100 MHz or higher field spectrometer.
-
Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled sequence should be used.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Visualization of NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Predicted Mass Spectrum Data
For this compound (C₁₃H₁₇ClO), the expected molecular weight is approximately 224.73 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with a ratio of approximately 3:1 for the (M) and (M+2) peaks.
Table 3: Predicted Key Mass Fragments (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 224/226 | [M]⁺ (Molecular Ion) |
| 206/208 | [M - H₂O]⁺ |
| 193/195 | [M - CH₂OH]⁺ |
| 139/141 | [Cl-C₆H₄-CH]⁺ |
| 111/113 | [Cl-C₆H₄]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or dichloromethane (e.g., 1 mg/mL).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. Compare the observed isotopic distribution for chlorine-containing fragments with the theoretical pattern.
Visualization of Mass Spectrometry Analysis
Caption: Workflow for GC-MS analysis of the target compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for determining the purity of this compound and for quantifying it in various matrices.
Proposed HPLC Method
A reversed-phase HPLC method is suitable for the analysis of this moderately polar compound.
Table 4: Proposed HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water |
| Gradient | 60% Acetonitrile, ramp to 90% over 10 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 225 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and meets the required performance criteria (e.g., retention time repeatability, peak area precision).
-
Analysis: Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Visualization of HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The data presented is based on a Raman spectrum of the trans-isomer, which provides similar information regarding vibrational modes.
Predicted FTIR/Raman Spectral Data
Table 5: Predicted Major FTIR/Raman Peaks
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3350 (broad) | O-H stretch (alcohol) |
| ~ 3050 | C-H stretch (aromatic) |
| ~ 2920, 2850 | C-H stretch (aliphatic) |
| ~ 1600, 1490 | C=C stretch (aromatic) |
| ~ 1090 | C-Cl stretch |
| ~ 1050 | C-O stretch (alcohol) |
Experimental Protocol for FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the melting point, thermal stability, and decomposition profile of the compound.
Expected Thermal Properties
-
Decomposition: TGA can be used to determine the temperature at which the compound starts to decompose.
Experimental Protocol for DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
DSC Protocol:
-
Heat the sample under a nitrogen atmosphere from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
The melting point is determined as the onset or peak of the endothermic transition.
-
-
TGA Protocol:
-
Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
The TGA curve will show the weight loss as a function of temperature, indicating the decomposition temperature.
-
Disclaimer: The quantitative data and spectra provided in these application notes are predictive and based on analogous structures. It is highly recommended to acquire experimental data on a certified reference standard of this compound for definitive characterization and method validation.
Application Notes and Protocols for the Large-Scale Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol, a key intermediate in the production of various pharmaceuticals. The protocols are based on established and scalable chemical transformations, ensuring relevance for industrial applications.
Introduction
This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), most notably Atovaquone, an antiprotozoal agent. The stereochemistry of this intermediate, particularly the trans-isomer, is critical for the efficacy of the final drug product. Therefore, robust and scalable synthetic methods that control stereochemistry are of high importance in the pharmaceutical industry. The following protocols detail two primary routes for the large-scale synthesis of the target molecule.
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Reduction of Methyl Ester | Route 2: Reduction of Aldehyde |
| Starting Material | Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate | trans-4-(4-Chlorophenyl)cyclohexanecarbaldehyde |
| Reducing Agent | Lithium borohydride (LiBH₄) | Hydrogen gas (H₂) with Palladium on Carbon (Pd/C) |
| Solvent | Tetrahydrofuran (THF) | Ethyl acetate |
| Reaction Temperature | Reflux | 20°C |
| Reaction Time | 2 hours | Not specified |
| Yield | High (exact percentage not specified in source) | 90%[1] |
| Scale | Demonstrated on a multi-kilogram pilot-plant campaign[2] | Suitable for industrial scale[1] |
| Downstream Processing | Aqueous quench, extraction, and washing[2] | Not detailed |
Experimental Protocols
Route 1: Reduction of Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate
This protocol is adapted from a process demonstrated on a multi-kilogram pilot-plant scale[2]. It involves the reduction of the corresponding methyl ester using lithium borohydride.
Materials:
-
Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Aqueous hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and argon inlet.
-
Addition funnel
-
Extraction vessel
-
Drying apparatus
Procedure:
-
Under an argon atmosphere, charge the reaction vessel with a solution of methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate (e.g., 20.0 g, 79.1 mmol) in tetrahydrofuran (e.g., 50 mL).
-
To the stirred solution at ambient temperature, add lithium borohydride (e.g., 2.0 g, 91.8 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, carefully quench the mixture with 1 M aqueous hydrochloric acid (e.g., 50 mL, 50 mmol).
-
Add ethyl acetate (e.g., 50 mL) to the quenched reaction mixture.
-
Separate the aqueous layer and extract it with ethyl acetate (e.g., 50 mL + 25 mL).
-
Combine the organic layers and wash with water (e.g., 50 mL) and then with brine (e.g., 20 mL).
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield [trans-4-(4-Chlorophenyl)cyclohexyl]methanol.
Route 2: Hydrogenation of trans-4-(4-chlorophenyl)cyclohexanecarbaldehyde
This protocol is based on a patented industrial method and is suitable for large-scale production[1]. It involves the catalytic hydrogenation of the corresponding aldehyde.
Materials:
-
trans-4-(4-Chlorophenyl)cyclohexanecarbaldehyde
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethyl acetate
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure hydrogenation reactor
-
Filtration system
Procedure:
-
Charge the hydrogenation reactor with trans-4-(4-chlorophenyl)cyclohexanecarbaldehyde and ethyl acetate as the solvent.
-
Add 5 wt% Pd/C catalyst to the mixture.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Maintain the reaction at 20°C with vigorous stirring until the reaction is complete (as monitored by a suitable analytical technique such as TLC or GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain [trans-4-(4-Chlorophenyl)cyclohexyl]methanol.
Visualizations
The following diagrams illustrate the synthetic workflows described above.
Caption: Synthetic workflow for Route 1: Reduction of the methyl ester.
Caption: Synthetic workflow for Route 2: Hydrogenation of the aldehyde.
Safety Considerations
-
Lithium borohydride (LiBH₄): Reacts violently with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Hydrogen gas (H₂): Highly flammable. Use in a well-ventilated area and with appropriate safety measures for high-pressure reactions.
-
Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle with care, preferably as a wet paste.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood or an appropriate production facility.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [4-(4-Chlorophenyl)cyclohexyl]methanol synthesis from 4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the reduction of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
Issue 1: Low or No Conversion of the Carboxylic Acid to the Alcohol
Possible Causes and Solutions:
-
Inactive Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is highly reactive with moisture. Ensure that the reagent is fresh and has been handled under strictly anhydrous conditions. The use of old or improperly stored LiAlH₄ can lead to significantly lower activity.
-
Borane-Methyl Sulfide (BMS) or Borane-THF (BH₃•THF): Borane complexes can also degrade upon exposure to air and moisture. Use fresh, properly stored reagents. The concentration of commercially available borane solutions should be verified if the reagent has been stored for an extended period.
-
-
Insufficient Amount of Reducing Agent:
-
For the reduction of a carboxylic acid, a molar excess of the reducing agent is required. With LiAlH₄, the first equivalent reacts with the acidic proton of the carboxylic acid to produce hydrogen gas.[1] Therefore, more than one equivalent is necessary for the reduction. A typical protocol may use 1.5 to 2 equivalents of LiAlH₄.
-
When using borane reagents, at least two equivalents are often necessary for the complete reduction of a carboxylic acid.[2]
-
-
Low Reaction Temperature:
-
While LiAlH₄ reductions are often performed at 0 °C to control reactivity, the reaction may require warming to room temperature or even gentle heating to go to completion, especially with sterically hindered substrates.
-
Reductions with borane complexes can also be temperature-sensitive. For sterically hindered carboxylic acids, conducting the reaction at elevated temperatures (e.g., 50 °C) can significantly improve the yield.[2]
-
-
Inadequate Reaction Time:
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is allowed to proceed until the starting material is consumed.
-
Issue 2: Formation of Significant Byproducts
Possible Causes and Solutions:
-
Dehalogenation:
-
Strong reducing agents like LiAlH₄ can sometimes lead to the reduction of the aryl chloride, resulting in the formation of (4-phenylcyclohexyl)methanol as a byproduct. While borane is generally chemoselective for the carboxylic acid and less likely to reduce the aryl halide, this can still be a concern under harsh conditions.[3]
-
Solution: Employ milder reducing agents like borane-THF or borane-dimethyl sulfide, which are known for their high chemoselectivity.[4][5] If LiAlH₄ must be used, carefully control the reaction temperature and use the minimum necessary excess of the reagent.
-
-
Formation of an Aldehyde Intermediate:
-
The reduction of a carboxylic acid proceeds through an aldehyde intermediate. With a strong reducing agent like LiAlH₄, this intermediate is typically reduced immediately to the alcohol.[6] However, if the reaction is not complete, or if a less reactive, sterically hindered hydride reagent is used, the aldehyde may be present in the crude product.
-
Solution: Ensure a sufficient excess of the reducing agent and adequate reaction time to drive the reaction to the final alcohol product.
-
Issue 3: Difficult Purification of the Final Product
Possible Causes and Solutions:
-
Presence of Unreacted Starting Material:
-
If the reaction has not gone to completion, the acidic starting material can complicate the work-up and purification.
-
Solution: During the aqueous work-up, a basic wash (e.g., with aqueous sodium bicarbonate or sodium hydroxide) can be used to extract the unreacted carboxylic acid into the aqueous layer, separating it from the desired alcohol in the organic layer.
-
-
Emulsion Formation During Work-up:
-
The work-up of LiAlH₄ reactions, which involves the formation of aluminum salts, can sometimes lead to the formation of emulsions, making phase separation difficult.
-
Solution: A common and effective work-up procedure for a LiAlH₄ reaction is the Fieser work-up. For a reaction with 'n' grams of LiAlH₄, carefully and sequentially add 'n' mL of water, 'n' mL of 15% aqueous NaOH, and finally '3n' mL of water. This procedure typically results in a granular precipitate of the aluminum salts that is easy to filter off.[7]
-
-
Co-elution of Byproducts During Chromatography:
-
Non-polar byproducts, such as the dehalogenated product, may have similar polarities to the desired alcohol, making separation by column chromatography challenging.
-
Solution: Optimize the solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in a gradient elution can improve separation. Recrystallization from a suitable solvent system can also be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the synthesis of this compound?
A1: Both Borane-Methyl Sulfide (BMS) and Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation.
-
Borane-Methyl Sulfide (BMS): This is often the preferred reagent due to its high chemoselectivity. It will readily reduce the carboxylic acid without affecting the aryl chloride.[3][8] It is also generally considered safer to handle than LiAlH₄.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a more powerful and less selective reducing agent.[9] While it is very effective at reducing carboxylic acids, there is a higher risk of reducing the aryl chloride, leading to dehalogenated byproducts. It is also highly reactive with protic solvents and moisture, requiring strict anhydrous conditions.
Q2: Can I use Sodium Borohydride (NaBH₄) for this reduction?
A2: Sodium borohydride is generally not reactive enough to reduce carboxylic acids on its own.[6] However, its reactivity can be enhanced by the use of additives. While this is a possibility, for a reliable and high-yielding synthesis of the target alcohol, BMS or LiAlH₄ are the recommended reagents.
Q3: My reaction with BMS is very slow. How can I speed it up?
A3: The rate of reduction with borane reagents can be influenced by steric hindrance and temperature. For sterically hindered carboxylic acids, increasing the reaction temperature can significantly improve the reaction rate and yield.[2] Ensure that an adequate excess of the BMS reagent is used.
Q4: I see a byproduct with a lower mass in my mass spectrometry analysis. What could it be?
A4: A common byproduct with a lower mass could be the dehalogenated product, (4-phenylcyclohexyl)methanol. This is more likely to occur when using a strong, non-selective reducing agent like LiAlH₄.
Q5: What is the expected yield for this synthesis?
A5: The yield is highly dependent on the chosen method and the optimization of reaction conditions. A literature procedure using borane-methyl sulfide for the reduction of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid reported a yield of approximately 92%.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Starting Material | Typical Solvent | Temperature | Reported Yield | Key Considerations |
| Borane-Methyl Sulfide | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Dry Ether | Reflux | ~92% | High chemoselectivity, less reactive towards aryl halides. |
| Lithium Aluminum Hydride (LiAlH₄) | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Dry THF or Ether | 0 °C to RT | High (Specific yield not found for direct reduction) | Highly reactive, requires strict anhydrous conditions, potential for dehalogenation. |
| Lithium Borohydride (LiBH₄) | Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate | THF | Reflux | High (Specific yield not reported) | Milder than LiAlH₄, requires esterification of the carboxylic acid first. |
Experimental Protocols
Protocol 1: Reduction of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid with Borane-Methyl Sulfide (BMS)
This protocol is adapted from a literature procedure.
Materials:
-
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
-
Borane-methyl sulfide complex (BMS, ~10 M solution)
-
Dry diethyl ether
-
Methanol
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a stirred suspension of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.0 eq) in dry diethyl ether under a nitrogen atmosphere, add borane-methyl sulfide complex (approximately 1.0 eq) dropwise.
-
After the initial addition, heat the mixture to reflux for 30 minutes.
-
Add an additional portion of borane-methyl sulfide complex (approximately 1.0 eq).
-
Continue to reflux the mixture for 1 hour, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into methanol.
-
Remove the solvent by rotary evaporation.
-
Add another portion of methanol to the residue and evaporate again to ensure the removal of borate esters.
-
The resulting crude product, trans-[4-(4-Chlorophenyl)cyclohexyl]methanol, can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Reduction of a Carboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
4-(4-Chlorophenyl)cyclohexanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl) or Fieser work-up reagents (Water, 15% NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. (Note: Hydrogen gas will be evolved).
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the reaction by TLC. If necessary, gently heat the reaction to drive it to completion.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄.
-
Acidic Work-up: Slowly add 1 M HCl until the bubbling ceases.
-
Fieser Work-up: For every 'n' grams of LiAlH₄ used, add 'n' mL of water, followed by 'n' mL of 15% NaOH, and then '3n' mL of water.
-
-
If using the Fieser work-up, stir the resulting mixture until a granular precipitate forms and filter it off, washing the solid with THF or ethyl acetate.
-
If using an acidic work-up, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the reduction of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid using Borane-Methyl Sulfide.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
identifying side products in [4-(4-Chlorophenyl)cyclohexyl]methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 4-(4-chlorophenyl)cyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction to reduce 4-(4-chlorophenyl)cyclohexanecarboxylic acid is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reduction is a common issue. Several factors could be at play:
-
Reagent Purity and Activity: The activity of reducing agents like Lithium Aluminum Hydride (LiAlH4) and Borane complexes is critical. Ensure they are fresh and have been stored under anhydrous conditions to prevent deactivation by moisture.
-
Reaction Temperature: While borane reductions can often be performed at room temperature, some substrates may require gentle heating to proceed at a reasonable rate. For LiAlH4 reductions, reactions are typically carried out in dry ether or THF at room temperature.
-
Insufficient Reducing Agent: Carboxylic acid reduction with LiAlH4 requires at least one equivalent of hydride to be consumed in an initial acid-base reaction.[1] Therefore, an excess of the reducing agent is necessary for the complete conversion to the alcohol. For borane reductions, using at least one equivalent of the borane reagent is also recommended.[2]
-
Solvent Purity: The presence of water or other protic impurities in the solvent will quench the reducing agent. Always use anhydrous solvents.
Troubleshooting Steps:
-
Verify the quality and age of your reducing agent.
-
Ensure all glassware is thoroughly dried before use.
-
Use freshly distilled, anhydrous solvents.
-
Consider increasing the molar excess of the reducing agent.
-
For borane reductions, gentle heating (e.g., to 40-50 °C) may be beneficial.
Q2: I am observing an unexpected peak in my crude product analysis, possibly an aldehyde. How can this be?
A2: The formation of the intermediate aldehyde, 4-(4-chlorophenyl)cyclohexanecarbaldehyde, as a byproduct is possible, although generally, aldehydes are more reactive than carboxylic acids and are quickly reduced to the alcohol.[3]
-
Sterically Hindered Reducing Agents: The use of sterically bulky borane reagents can sometimes lead to the accumulation of the aldehyde as a side product.[2]
-
Insufficient Reaction Time or Temperature: If the reaction is stopped prematurely or the temperature is too low, the reduction may halt at the aldehyde stage.
Troubleshooting Steps:
-
Ensure sufficient reaction time and appropriate temperature for the chosen reducing agent.
-
If using a borane reagent, consider switching to a less sterically hindered one, such as borane-THF or borane-dimethyl sulfide complex.
-
Analyze the reaction mixture by TLC or GC-MS at different time points to monitor the disappearance of the intermediate aldehyde.
Q3: My final product is a mixture of cis and trans isomers. How can I control the stereochemistry?
A3: The stereochemistry of the final product is often dictated by the stereochemistry of the starting material, 4-(4-chlorophenyl)cyclohexanecarboxylic acid.
-
Starting Material Isomer Ratio: The commercial starting material may be a mixture of cis and trans isomers. The reduction process itself does not typically alter the stereochemistry at the C1 and C4 positions of the cyclohexane ring.
-
Isomerization: While less common under these reduction conditions, isomerization of the final product or starting material could potentially be induced by harsh reaction or work-up conditions (e.g., strongly acidic or basic environments). A study on related compounds showed that isomerization can be achieved under specific catalytic conditions.[4]
Troubleshooting Steps:
-
Analyze the stereoisomeric purity of your starting 4-(4-chlorophenyl)cyclohexanecarboxylic acid using techniques like NMR or chiral HPLC.
-
If a specific isomer is required, consider purification of the starting material or the final product by recrystallization or column chromatography.
-
Maintain neutral to slightly basic conditions during the work-up to minimize the risk of isomerization.
Q4: Are there any other potential side products I should be aware of?
A4: Besides incomplete reduction and isomeric impurities, other side reactions can occur:
-
Over-reduction: While the chlorophenyl group is generally stable to hydride reducing agents under standard conditions, aggressive reaction conditions (e.g., high temperatures, prolonged reaction times with a large excess of LiAlH4) could potentially lead to dehalogenation.
-
Byproducts from Starting Material Synthesis: If the 4-(4-chlorophenyl)cyclohexanecarboxylic acid was synthesized via a Friedel-Crafts reaction, impurities such as di-alkylated isomers and chlorobenzene dimers could be carried over into the final product.
Troubleshooting Steps:
-
Purify the starting carboxylic acid before the reduction step to remove any synthesis-related impurities.
-
Adhere to recommended reaction times and temperatures to avoid over-reduction.
-
Utilize analytical techniques like GC-MS and LC-MS to identify any unknown impurities in your final product.[5][6]
Data Presentation
Table 1: Summary of Potential Side Products and Impurities
| Side Product / Impurity | Potential Cause | Analytical Identification | Mitigation Strategy |
| 4-(4-Chlorophenyl)cyclohexanecarbaldehyde | Incomplete reduction, sterically hindered reducing agents.[2] | GC-MS, LC-MS, NMR (aldehyde proton signal ~9-10 ppm) | Increase reaction time/temperature, use less hindered reducing agent. |
| cis-[4-(4-Chlorophenyl)cyclohexyl]methanol | Presence of cis-isomer in the starting material. | NMR, Chiral HPLC, GC.[7] | Use isomerically pure starting material or purify the final product. |
| Unreacted 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Insufficient reducing agent, deactivated reagent, low temperature. | TLC, LC-MS, IR (broad O-H and C=O stretch) | Use excess of fresh reducing agent, optimize reaction conditions. |
| Dehalogenated product | Harsh reaction conditions (high temperature, prolonged time). | Mass Spectrometry (loss of chlorine isotope pattern) | Maintain controlled reaction conditions. |
| Di-alkylated isomers/chlorobenzene dimers | Impurities from the synthesis of the starting material. | GC-MS, LC-MS | Purify the starting carboxylic acid before reduction. |
Experimental Protocols
Protocol 1: Reduction of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid with Borane-Methyl Sulfide Complex
This protocol is adapted from a procedure for a similar reduction.[8]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Under a nitrogen atmosphere, add borane-methyl sulfide complex (approx. 1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reflux: After the initial addition, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture to room temperature and cautiously add methanol dropwise to quench the excess borane complex.
-
Work-up: Remove the solvent under reduced pressure. Add more methanol and repeat the evaporation to ensure all borate esters are hydrolyzed. Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
- 6. researchgate.net [researchgate.net]
- 7. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
stability issues of [4-(4-Chlorophenyl)cyclohexyl]methanol under storage
This technical support center provides guidance on the potential stability issues of [4-(4-Chlorophenyl)cyclohexyl]methanol and offers troubleshooting advice for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common concerns during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, general best practices for similar chemical compounds should be followed. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2] For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color, the appearance of particulate matter, or melting point depression. However, chemical degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC, GC, or TLC are necessary to confirm the purity and stability of the compound over time.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound, potential degradation pathways include:
-
Oxidation: The primary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid.
-
Dehydration: Under acidic conditions or at elevated temperatures, the alcohol could undergo dehydration to form an alkene.
-
Photodegradation: Exposure to UV light may induce degradation, potentially through radical mechanisms.
Q4: How can I assess the stability of my sample of this compound?
A4: A forced degradation study is the most effective way to determine the intrinsic stability of the compound.[3][4][5][6] This involves subjecting the compound to a variety of stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting samples using a stability-indicating analytical method, such as HPLC.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation | Perform a forced degradation study to identify potential degradants. Re-evaluate storage conditions. |
| Inconsistent experimental results | Purity of the starting material has changed over time | Re-analyze the purity of the this compound using a validated analytical method. |
| Change in physical appearance (e.g., color) | Degradation or contamination | Do not use the material. Re-purify if possible or obtain a new batch. Investigate storage conditions for potential issues. |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products or polymerization | Attempt to identify the impurity. If the material is critical, consider purification. Otherwise, procure a new batch. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce degradation to an extent of 5-20% to identify potential degradation products and develop a stability-indicating analytical method.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 W h/m²).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., RP-HPLC with UV detection).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
The analytical method is considered "stability-indicating" if it can resolve the main peak from all degradation product peaks.
High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. asianjpr.com [asianjpr.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Enhancing the Purity of [4-(4-Chlorophenyl)cyclohexyl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of [4-(4-Chlorophenyl)cyclohexyl]methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low Yield After Recrystallization | - The chosen solvent system has high solubility for the compound at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration. | - Screen for alternative solvent systems where the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvent mixtures for recrystallization include heptanes/ethyl acetate, methanol/water, and acetone/water.[1]- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| PUR-002 | Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization.- The compound's melting point is below the temperature of the crystallization process. | - Attempt to "seed" the supersaturated solution with a small, pure crystal of the target compound.- Try a different solvent system.- If impurities are suspected, consider a pre-purification step such as column chromatography. |
| PUR-003 | Persistent Impurities Detected by HPLC/GC | - Co-crystallization of impurities with the product.- The impurity has very similar polarity to the product, making separation by chromatography difficult. | - For recrystallization, a second recrystallization step may be necessary.- For column chromatography, optimize the mobile phase. A shallower solvent gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.- Consider a different stationary phase for chromatography (e.g., a different type of silica or alumina). |
| PUR-004 | Presence of Both cis and trans Isomers | - The synthesis reaction produced a mixture of isomers. | - Separation of cis and trans isomers can be challenging. Fractional crystallization has been used to separate isomers of similar compounds.[2]- Preparative HPLC or SFC (Supercritical Fluid Chromatography) may be required for effective separation. GC/MS has been used for the analysis of isomers of structurally related compounds.[3] |
| PUR-005 | Incomplete Removal of Starting Materials | - Incomplete reaction during synthesis.- The starting material has similar solubility properties to the product. | - If the starting material is significantly different in polarity, column chromatography is the most effective method for removal.- If using recrystallization, ensure the starting material is significantly more soluble in the cold solvent than the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for compounds like this compound are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities if a suitable solvent is found.[4] Column chromatography is more powerful for separating complex mixtures and impurities with similar polarities.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. It should also not react with the compound and should be easily removable (i.e., have a relatively low boiling point). A common approach is to test the solubility of small amounts of your compound in various solvents at room temperature and then upon heating.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of organic compounds.[5] These techniques can quantify the main compound and detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and identifying any structural impurities.
Q4: My sample contains both cis and trans isomers. How can I separate them?
A4: The separation of geometric isomers can be difficult. While fractional crystallization might be attempted, preparative chromatography (HPLC or SFC) is often more effective. The conditions for chromatographic separation, such as the choice of stationary and mobile phases, will need to be carefully optimized.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cool. Common solvents to screen include ethanol, methanol, ethyl acetate, heptane, and mixtures thereof.[1][4]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into a chromatography column, allowing the silica to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A common mobile phase system for a moderately polar compound like this would be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagrams
Caption: Workflow for enhancing the purity of chemical samples.
Caption: Decision tree for troubleshooting sample purification.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medjpps.com [medjpps.com]
- 5. jchr.org [jchr.org]
Technical Support Center: Degradation of [4-(4-Chlorophenyl)cyclohexyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of [4-(4-Chlorophenyl)cyclohexyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of [4-(4-t4-Chlorophenyl)cyclohexyl]methanol?
Based on studies of structurally similar compounds, the initial degradation steps are likely to involve oxidation of the methanol group and hydroxylation of the cyclohexyl or chlorophenyl ring. Specifically, the primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid. Concurrently, cytochrome P450 monooxygenases may introduce hydroxyl groups onto the aromatic or cycloaliphatic rings, increasing water solubility and providing sites for further enzymatic action.
Q2: What are the general phases of xenobiotic metabolism that this compound is likely to undergo?
Like other foreign compounds (xenobiotics), this compound is expected to undergo three phases of metabolism:
-
Phase I (Functionalization): Introduction or exposure of functional groups (e.g., hydroxyl, carboxyl) through oxidation, reduction, or hydrolysis. This phase increases the molecule's reactivity and polarity.
-
Phase II (Conjugation): The modified compound is conjugated with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. This process significantly increases water solubility, facilitating excretion.
-
Phase III (Transport): The conjugated metabolites are actively transported out of the cells.
Q3: Are there any known microorganisms capable of degrading chlorinated aromatic compounds?
Yes, several bacterial strains have been identified that can degrade chlorinated aromatic compounds. For instance, Pseudomonas species are known to degrade compounds like p-chlorotoluene through pathways involving dioxygenase-catalyzed ring cleavage. Similarly, mixed cultures of bacteria such as Comamonas testosterone and Bacillus subtilis have shown effective degradation of chlorobenzene and 2-chlorotoluene. These organisms could serve as a starting point for researchers looking for microbial catalysts for the degradation of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies on the degradation of this compound.
Issue 1: No degradation of the target compound is observed in microbial cultures.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | Screen a variety of microorganisms known to degrade chlorinated or aromatic compounds. Consider using a mixed microbial consortium from a contaminated site. |
| Toxicity of the compound | The concentration of this compound may be too high, inhibiting microbial growth. Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Lack of necessary co-factors or nutrients | Ensure the culture medium is supplemented with all essential nutrients, vitamins, and trace elements required for microbial growth and enzymatic activity. |
| Incorrect culture conditions | Optimize environmental parameters such as pH, temperature, and aeration, as these can significantly impact microbial metabolism. |
Issue 2: Inconsistent or non-reproducible results in degradation assays.
| Possible Cause | Troubleshooting Step |
| Variability in inoculum preparation | Standardize the inoculum preparation procedure, ensuring consistent cell density and growth phase for each experiment. |
| Instability of the compound | Check for abiotic degradation of the compound under your experimental conditions (e.g., photodegradation). Run appropriate sterile controls. |
| Analytical method variability | Validate your analytical method (e.g., HPLC, GC-MS) for linearity, accuracy, and precision to ensure reliable quantification. |
Issue 3: Difficulty in identifying degradation metabolites.
| Possible Cause | Troubleshooting Step |
| Low concentration of metabolites | Concentrate the sample extract before analysis. Optimize the extraction method to improve recovery. |
| Unsuitable analytical technique | Employ a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and formula prediction of unknown metabolites. |
| Lack of authentic standards | If suspected metabolites are not commercially available, consider chemical synthesis of standards for confirmation. |
Proposed Degradation Pathway
Experimental Protocols
Detailed experimental protocols for studying the degradation of xenobiotics are essential for obtaining reliable and reproducible data. Below are generalized methodologies that can be adapted for this compound.
Protocol 1: Microbial Degradation Assay
-
Inoculum Preparation: Culture the selected microbial strain(s) in a suitable growth medium to the mid-exponential phase. Harvest the cells by centrifugation and wash with a sterile buffer to remove residual medium.
-
Degradation Experiment: Resuspend the washed cells in a minimal salt medium containing a known concentration of this compound as the sole carbon source. Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm).
-
Sampling: At regular time intervals, withdraw aliquots from the cultures.
-
Sample Preparation: Separate the cells from the supernatant by centrifugation or filtration. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to recover the parent compound and its metabolites.
-
Analysis: Analyze the extracts using an appropriate analytical method, such as HPLC or GC-MS, to quantify the disappearance of the parent compound and the appearance of metabolites.
Protocol 2: Analytical Method for Quantification
A High-Performance Liquid Chromatography (HPLC) method is suitable for the quantification of this compound and its potential polar metabolites.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the chlorophenyl group absorbs (e.g., 220-230 nm). A diode array detector (DAD) is recommended to obtain UV spectra for peak purity assessment and preliminary identification.
-
Injection Volume: 20 µL.
-
Quantification: Use an external standard calibration curve prepared with authentic this compound.
Quantitative Data Summary
As specific quantitative data for the degradation of this compound is not available in the reviewed literature, the following table provides a template for how such data could be structured. Researchers should populate this table with their own experimental results.
| Parameter | Value | Experimental Conditions |
| Half-life (t½) | Data not available | Specify microbial strain, initial concentration, temperature, pH. |
| Degradation Rate Constant (k) | Data not available | Specify microbial strain, initial concentration, temperature, pH. |
| Major Metabolite 1 (e.g., Aldehyde) | Data not available | Report maximum concentration and time of detection. |
| Major Metabolite 2 (e.g., Carboxylic Acid) | Data not available | Report maximum concentration and time of detection. |
This technical support center provides a foundational guide for researchers investigating the degradation of this compound. Given the lack of direct studies on this specific compound, the information presented is based on established principles of xenobiotic metabolism and data from structurally related molecules. Researchers are encouraged to use this guide as a starting point and to perform rigorous experiments to elucidate the specific degradation pathways and kinetics for their compound of interest.
Technical Support Center: Solvent Effects on [4-(4-Chlorophenyl)cyclohexyl]methanol Reaction Kinetics
Frequently Asked Questions (FAQs)
Q1: How is the choice of solvent expected to influence the reaction rate of [4-(4-Chlorophenyl)cyclohexyl]methanol derivatives?
A1: The solvent can significantly alter reaction rates by stabilizing or destabilizing the reactants, transition states, and products. For reactions involving this compound derivatives, the impact of the solvent will depend on the reaction mechanism.
-
For SN1-type reactions: Polar protic solvents (e.g., water, methanol, ethanol) are expected to accelerate the reaction. These solvents can solvate and stabilize the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.
-
For SN2-type reactions: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are generally preferred. These solvents can solvate the cation of the nucleophile but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents would solvate the nucleophile, reducing its reactivity and slowing the reaction.
-
For elimination reactions (E1, E2): The solvent's role is more complex. For E1 reactions, which proceed through a carbocation, polar protic solvents are favorable. For E2 reactions, a higher temperature and a strong, sterically hindered base in a less polar solvent often favor elimination over substitution.
Q2: What is the role of the dielectric constant of the solvent in these reactions?
A2: The dielectric constant (ε) is a measure of a solvent's ability to separate ions. In general, reactions that involve the formation of charged intermediates or transition states from neutral reactants will be accelerated in solvents with higher dielectric constants. For instance, an SN1 reaction of a this compound derivative would likely be faster in a solvent with a high dielectric constant, such as water (ε ≈ 80), compared to a non-polar solvent like hexane (ε ≈ 2).
Q3: Can the solvent influence the stereochemistry of reactions at the cyclohexyl ring?
A3: Yes, the solvent can influence the stereochemical outcome. In SN1 reactions, a more polar, protic solvent can better stabilize the planar carbocation intermediate, leading to a racemic or near-racemic mixture of products. In SN2 reactions, the choice of solvent can affect the degree of inversion of stereochemistry. While SN2 reactions are characterized by inversion, solvent-ion pairing effects can sometimes lead to a loss of stereospecificity.
Troubleshooting Guide
Problem 1: My reaction is proceeding much slower than expected in a non-polar solvent.
-
Possible Cause: The reaction may proceed through a polar or charged transition state that is destabilized in a non-polar environment.
-
Troubleshooting Steps:
-
Analyze the Mechanism: Determine if your proposed reaction mechanism involves the formation of ionic intermediates or a charge-separated transition state.
-
Solvent Selection: Switch to a more polar solvent. For SN1-type mechanisms, consider polar protic solvents like methanol or ethanol. For SN2-type mechanisms with charged nucleophiles, a polar aprotic solvent like DMSO or DMF may be more suitable.
-
Temperature: Increasing the reaction temperature can also increase the reaction rate, but be mindful of potential side reactions.
-
Problem 2: I am observing a significant amount of a side product that appears to be the result of an elimination reaction.
-
Possible Cause: The solvent and base/nucleophile combination may be favoring elimination over substitution.
-
Troubleshooting Steps:
-
Solvent Choice: Polar protic solvents can sometimes promote elimination, particularly at higher temperatures. Consider switching to a polar aprotic solvent.
-
Nucleophile/Base: A bulky or strong base will favor elimination. If substitution is desired, use a less sterically hindered and less basic nucleophile.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Problem 3: The reaction yield is low, and I suspect the starting material or product is degrading.
-
Possible Cause: this compound or its products may be unstable in the chosen solvent, potentially due to photodegradation or reaction with the solvent itself.[1][2]
-
Troubleshooting Steps:
-
Stability Study: Run a control experiment where the starting material is stirred in the solvent under the reaction conditions (without the reagents) to check for degradation. Do the same for the isolated product.
-
Solvent Selection: If degradation is observed, switch to a more inert solvent. For instance, if you are using a reactive solvent like dichloromethane in the presence of light, consider switching to a more stable solvent and running the reaction in the dark.[1]
-
Protic vs. Aprotic: Protic solvents like methanol and ethanol can sometimes participate in degradation pathways.[2] Switching to an aprotic solvent might improve stability.[2]
-
Data Presentation
To systematically study the effect of solvents on your reaction, we recommend maintaining a detailed log of your experimental results. The following tables can be used as templates to record and compare your data.
Table 1: Solvent Properties and Observed Reaction Rate Constants
| Solvent | Dielectric Constant (ε) at 25°C | Viscosity (cP) at 25°C | Rate Constant (k) (s⁻¹) |
| e.g., Hexane | 1.88 | 0.29 | |
| e.g., Toluene | 2.38 | 0.56 | |
| e.g., Acetone | 20.7 | 0.31 | |
| e.g., Ethanol | 24.5 | 1.07 | |
| e.g., Methanol | 32.7 | 0.54 | |
| e.g., DMSO | 46.7 | 1.99 |
Table 2: Product Distribution in Different Solvents
| Solvent | Temperature (°C) | % Yield of Substitution Product | % Yield of Elimination Product | % Other Side Products |
Experimental Protocols
Protocol: Kinetic Analysis of a Substitution Reaction of a this compound Derivative by UV-Vis Spectrophotometry
This protocol describes a general method to study the kinetics of a substitution reaction where the product has a different UV-Vis absorption spectrum from the reactants.
1. Preparation of Reagents and Standards: a. Prepare a stock solution of the this compound derivative (e.g., the tosylate) of a known concentration in the desired solvent. b. Prepare a stock solution of the nucleophile of a known concentration in the same solvent. c. Prepare a series of standard solutions of the expected product at different concentrations to generate a calibration curve.
2. Instrumentation Setup: a. Set up a UV-Vis spectrophotometer with a thermostatted cuvette holder at the desired reaction temperature. b. Determine the wavelength of maximum absorbance (λmax) for the product from the standard solutions.
3. Kinetic Run: a. Equilibrate the spectrophotometer and the reactant solutions to the desired temperature. b. In a quartz cuvette, mix the solution of the this compound derivative and the nucleophile solution. Ensure the concentrations are such that the reaction proceeds at a measurable rate (pseudo-first-order conditions are often ideal, with a large excess of the nucleophile). c. Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the λmax of the product at regular time intervals.
4. Data Analysis: a. Convert the absorbance data to concentration using the calibration curve. b. Plot the concentration of the product versus time. c. Determine the initial reaction rate from the slope of the tangent to the curve at t=0. d. Calculate the rate constant (k) based on the appropriate rate law for the reaction. e. Repeat the experiment in different solvents to compare the rate constants.
Visualizations
Caption: Workflow for studying solvent effects on reaction kinetics.
Caption: Influence of solvent type on SN1 and SN2 reaction rates.
References
Validation & Comparative
Comparative Analysis of [4-(4-Chlorophenyl)cyclohexyl]methanol: Inferred Cross-Reactivity and Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Direct experimental data on the cross-reactivity of [4-(4-Chlorophenyl)cyclohexyl]methanol is limited. However, analysis of structurally analogous compounds provides valuable predictive insights. Tris(4-chlorophenyl)methanol (TCPM), which shares the chlorophenyl moiety, has been identified as a competitive antagonist of the human androgen receptor. Conversely, (4-Methylcyclohexyl)methanol (MCHM), which shares the cyclohexyl-methanol backbone, has been studied for its toxicological properties and has been shown to induce cellular stress. These findings suggest that this compound could potentially interact with nuclear receptors and may warrant investigation for off-target effects related to cellular stress pathways.
Comparative Data on Structurally Related Compounds
The following tables summarize key experimental findings for TCPM and MCHM, which can serve as a preliminary guide for assessing the potential biological activity of this compound.
Table 1: Receptor Binding Profile of Tris(4-chlorophenyl)methanol (TCPM)
| Target | Assay Type | Species | Key Findings | Reference |
| Androgen Receptor | Reporter Gene Assay | Human | Competitive antagonist of DHT-mediated activation. | [1] |
| Androgen Receptor | Relative Binding Affinity | Rat | Binding affinity comparable to p,p'-DDE. | [2] |
| Estrogen Receptor | Cell Proliferation Assay | Human | Neither estrogenic nor anti-estrogenic. | [2] |
Table 2: Quantitative Analysis of TCPM Interaction with the Human Androgen Receptor
| Parameter | Value | Description | Reference |
| Ki(app) | 0.20 - 0.26 µM | Apparent inhibition constant, indicating potency as a competitive antagonist. | [1] |
| Ki | 0.62 µM | Calculated inhibition constant from relative binding affinity studies. | [2] |
Table 3: Toxicological Profile of (4-Methylcyclohexyl)methanol (MCHM)
| Endpoint | Cell Line/Organism | Observed Effects | Reference |
| Cell Viability | HEK293T | Negatively affected. | [3] |
| Developmental Toxicity | Xenopus tropicalis embryos | Developmental defects, reversible non-responsiveness, and melanization defects. | [3] |
| Cellular Stress | Yeast (S. cerevisiae) | Induced chemical stress related to transmembrane transport and transporter activity. | [4][5] |
| Genotoxicity | Human A549 cells | Induced DNA damage-related biomarkers. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of these findings.
Androgen Receptor Competitive Binding Assay (Inferred from TCPM studies)
-
Cell Line: PC-3 cells stably transfected with a luciferase reporter gene under the control of an androgen-responsive element (PC-3 LUC(AR+)).[1]
-
Treatment: Cells are incubated with a constant concentration of dihydrotestosterone (DHT), the natural androgen, and varying concentrations of the test compound (this compound).
-
Incubation: The incubation is carried out for a specified period (e.g., 24 hours) to allow for receptor binding and downstream gene activation.
-
Measurement: Luciferase activity is measured as a readout of androgen receptor activation.
-
Analysis: A decrease in luciferase activity in the presence of the test compound indicates antagonistic activity. The apparent inhibition constant (Ki(app)) can be calculated from dose-response curves.[1]
Cellular Viability Assay (Inferred from MCHM studies)
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.[3][6]
-
Treatment: Cells are exposed to a range of concentrations of the test compound for a defined period.
-
Assay: A colorimetric assay, such as the MTT or XTT assay, is used to measure the metabolic activity of the cells, which correlates with cell viability.
-
Measurement: The absorbance is read using a spectrophotometer.
-
Analysis: A decrease in absorbance compared to the vehicle control indicates reduced cell viability.
Visualizing Potential Mechanisms
The following diagrams illustrate the potential mechanism of action of a competitive androgen receptor antagonist and a generalized experimental workflow for assessing cellular toxicity, based on the studies of the related compounds.
Caption: Potential competitive antagonism of the androgen receptor.
References
- 1. Interaction between tris(4-chlorophenyl)methanol and the human androgen receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproductive effects of tris(4-chlorophenyl)methanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylcyclohexanemethanol | C8H16O | CID 118193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search [sciprofiles.com]
A Comparative Guide to the Validation of Analytical Methods for [4-(4-Chlorophenyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For the compound [4-(4-Chlorophenyl)cyclohexyl]methanol, a molecule of interest in pharmaceutical research, selecting and validating an appropriate analytical method is crucial for ensuring the accuracy, precision, and reliability of quantitative and qualitative data. This guide provides a comparative overview of potential analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. As no specific validated methods for this exact analyte are publicly available, this guide extrapolates from established methods for structurally similar compounds to propose starting points for method development and validation.
Overview of Analytical Techniques
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the presence of a chromophore.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[1][2] Given that this compound possesses a chromophore (the 4-chlorophenyl group), UV detection is a viable and common choice for HPLC analysis.[3] HPLC offers a high degree of precision and is well-suited for quantifying the active pharmaceutical ingredient (API) and its impurities.[4]
-
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[1][2][5] For this compound, which has a moderate molecular weight and a hydroxyl group, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. GC can be coupled with various detectors, with Flame Ionization Detection (FID) being a common choice for organic compounds and Mass Spectrometry (MS) providing definitive identification.[6]
The following diagram illustrates the general decision-making process for selecting an analytical technique.
Caption: Decision workflow for analytical method selection.
Proposed Analytical Methods and Validation Parameters
Based on methods for structurally related compounds, the following tables outline proposed starting conditions for HPLC and GC methods for this compound and the key validation parameters that must be assessed according to International Council for Harmonisation (ICH) guidelines.
High-Performance Liquid Chromatography (HPLC) Method
Rationale: The presence of the chlorophenyl group allows for UV detection. HPLC is a robust and widely used technique in pharmaceutical analysis for assay and impurity determination.
| Parameter | Proposed HPLC Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water or a suitable buffer (e.g., phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 225 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Table 1: Proposed HPLC Method Parameters
| Validation Parameter | Objective and Typical Acceptance Criteria |
| Specificity | Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. (No interference at the analyte's retention time). |
| Linearity | Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range. (Correlation coefficient, r² ≥ 0.999). |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. (Typically 98.0% to 102.0% recovery for the assay of a drug substance). |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. (Relative Standard Deviation (RSD) ≤ 2%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. (Signal-to-noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. (Signal-to-noise ratio of 10:1). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. (e.g., changes in mobile phase composition, pH, temperature, flow rate). |
Table 2: HPLC Method Validation Parameters
Gas Chromatography (GC) Method
Rationale: GC can be a suitable alternative, especially for impurity profiling of volatile related substances. Derivatization may be required to improve peak shape and thermal stability.
| Parameter | Proposed GC Conditions |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, DB-1701) |
| Carrier Gas | Helium or Nitrogen at a constant flow or pressure |
| Inlet Temperature | 250-280 °C (optimized to prevent degradation) |
| Oven Program | Temperature gradient to ensure separation of impurities (e.g., start at 150 °C, ramp to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280-300 °C |
| Injection Mode | Split or splitless, depending on concentration |
| Derivatization (optional) | Silylation (e.g., with BSTFA) to increase volatility and thermal stability |
Table 3: Proposed GC Method Parameters
| Validation Parameter | Objective and Typical Acceptance Criteria |
| Specificity | Demonstrate the ability to separate the analyte from other components, such as solvents, impurities, and derivatizing agents. (Baseline resolution of peaks). |
| Linearity | Establish a linear relationship between the concentration of the analyte and the detector response. (Correlation coefficient, r² ≥ 0.99). |
| Range | The concentration range over which the method is precise, accurate, and linear. |
| Accuracy | The agreement between the measured value and the true value. (Typically 90.0% to 110.0% recovery). |
| Precision (Repeatability & Intermediate) | The variability of the measurements under the same and different conditions (different days, analysts, equipment). (RSD ≤ 5%). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. (Signal-to-noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. (Signal-to-noise ratio of 10:1). |
| Robustness | The ability to withstand small, deliberate variations in method parameters without affecting the results. (e.g., changes in oven temperature ramp rate, carrier gas flow, inlet temperature). |
Table 4: GC Method Validation Parameters
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following outlines a general workflow for method validation.
Caption: General workflow for analytical method validation.
Specificity/Selectivity
-
Protocol: Analyze a blank (diluent), a placebo (formulation matrix without the API), a standard solution of this compound, and a sample solution. To assess impurity separation, a stressed sample (e.g., exposed to acid, base, heat, light, or oxidation) should be analyzed.
-
Expected Outcome: The peak for this compound should be well-resolved from any other peaks in the chromatograms.
Linearity
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration. Analyze each solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area against concentration and perform a linear regression analysis.
Accuracy
-
Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of [4-(4--Chlorophenyl)cyclohexyl]methanol at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Data Analysis: Calculate the Relative Standard Deviation (RSD) for the results.
Comparative Summary
| Feature | HPLC | GC |
| Applicability | Well-suited for non-volatile and thermally sensitive compounds.[1][2] | Ideal for volatile and semi-volatile compounds.[1][2][5] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization to increase volatility, adding a step to the workflow. |
| Instrumentation Cost | Can be higher due to the need for high-pressure pumps and solvent management systems.[1] | Generally lower initial instrument cost.[1] |
| Operating Cost | Can be higher due to the consumption of expensive HPLC-grade solvents.[1] | Lower cost of carrier gases compared to solvents.[1] |
| Analysis Time | Typically longer run times (10-30 minutes).[1] | Faster analysis times, especially with modern capillary columns.[1] |
| Sensitivity | Dependant on the detector; UV detection offers good sensitivity for chromophoric compounds. | FID offers excellent sensitivity for hydrocarbons; MS provides high sensitivity and specificity. |
| Selectivity | Excellent selectivity can be achieved by optimizing the mobile phase and stationary phase. | High selectivity is achieved through the choice of capillary column and temperature programming. |
Table 5: Comparison of HPLC and GC for the Analysis of this compound
Conclusion
Both HPLC and GC are viable techniques for the analytical validation of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control, such as assay and dissolution testing, a validated HPLC-UV method is likely to be the most practical and robust choice due to the compound's chromophore and the technique's wide applicability in the pharmaceutical industry. For the analysis of volatile impurities or in situations where derivatization is straightforward, a GC-FID or GC-MS method can offer faster analysis times and high sensitivity.
Ultimately, the selected method must be rigorously validated according to ICH guidelines to ensure that it is fit for its intended purpose, providing reliable and accurate data to support drug development and ensure patient safety. The proposed methods and validation frameworks in this guide serve as a comprehensive starting point for researchers and scientists tasked with this critical analytical challenge.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
comparative analysis of [4-(4-Chlorophenyl)cyclohexyl]methanol synthesis routes
A comprehensive comparative analysis of synthetic routes to [4-(4-Chlorophenyl)cyclohexyl]methanol is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various synthesis methodologies, supported by experimental data, to aid in the selection of the most suitable route based on factors such as yield, purity, and scalability.
Comparative Analysis of Synthesis Routes
The synthesis of this compound, a key intermediate in the manufacturing of pharmaceuticals like Atovaquone, can be achieved through several distinct chemical pathways. The primary strategies involve the reduction of a carboxylic acid or its ester, or the catalytic hydrogenation of related precursors. Each approach offers a unique set of advantages and disadvantages in terms of efficiency, cost, and environmental impact.
Data Summary
The following table summarizes the quantitative data for the primary synthesis routes identified for producing this compound and its immediate precursors.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Scalability | Reference |
| Route 1: Reduction of Carboxylic Acid | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Borane-methyl sulfide complex | High (not specified) | >95 | High | [1] |
| Route 2: Reduction of Methyl Ester | Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate | Lithium borohydride | ~91.8 (calculated) | High (not specified) | Moderate | [2] |
| Route 3: Reduction of Methyl Ester (Alternative) | Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate | Diisobutylaluminium hydride (DIBAH) | High (not specified) | High (not specified) | High | [2][3] |
| Route 4: Friedel-Crafts based synthesis of Precursor | Cyclohexene, Trichloroacetyl chloride, Chlorobenzene | AlCl₃, NaOH | 85 (for acid) | >98 (for acid) | High | [4] |
| Route 5: Hydrogenation-Oxidation of Precursor | 4-chlorobenzene, cyclohexanecarboxylic acid derivatives | Pd/C, Oxidizing agent (e.g., KMnO₄) | 80-85 (for acid) | 97-99 (for acid) | High | [5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route 1: Reduction of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid with Borane-Methyl Sulfide
This method describes the direct reduction of the carboxylic acid to the corresponding alcohol.
Procedure:
-
Suspend trans-(4-(4-chlorophenyl)cyclohexane)carboxylic acid (47.74 g) in dry ether (250 ml) under a nitrogen atmosphere.
-
To the stirred suspension, add borane-methyl sulfide complex (8 ml of a 10M solution) dropwise.
-
After 30 minutes, heat the mixture to reflux and add an additional portion of borane-methyl sulfide complex (16 ml).
-
Continue refluxing for 1 hour.
-
Cool the mixture to room temperature and pour it into methanol (500 ml).
-
Evaporate the solvent in vacuo.
-
Treat the residue again with methanol (100 ml) and concentrate in vacuo to yield trans-(4-(4-chlorophenyl)cyclohexyl)methanol (44 g).[1]
Route 2: Reduction of Methyl trans-4-(4-Chlorophenyl)cyclohexanecarboxylate with Lithium Borohydride
This procedure involves the reduction of the methyl ester derivative.
Procedure:
-
Dissolve methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate (20.0 g, 79.1 mmol) in tetrahydrofuran (50 mL) at ambient temperature under an argon atmosphere.
-
Add lithium borohydride (2.0 g, 91.8 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Carefully quench the reaction with 1 M aqueous hydrochloric acid (50 mL).
-
Add ethyl acetate (50 mL).
-
Separate the aqueous layer and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and brine (20 mL).
-
Dry and concentrate the organic phase to obtain the product.[2]
Route 3: Reduction of Methyl trans-4-(4-Chlorophenyl)cyclohexanecarboxylate with DIBAH
This alternative reduction of the methyl ester is suitable for large-scale synthesis.
Procedure:
-
Dissolve methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate (25.3 g, 100 mmol) in dichloromethane at -78 °C under an argon atmosphere.
-
Add a 1 M solution of diisobutylaluminium hydride in dichloromethane (110 mL, 110 mmol) to the stirred solution.
-
Stir the mixture for 90 minutes at -78 °C.
-
Add methanol (125 mL) to the stirred mixture and allow it to warm to -10 °C.
-
Add 1 M aqueous hydrochloric acid (250 mL).
-
Extract the product, dry the organic phase, and concentrate to yield the desired alcohol.[2][3]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the primary synthesis strategies for this compound.
Caption: Primary reduction pathways to the target alcohol.
Caption: Key routes for synthesizing the carboxylic acid precursor.
References
Benchmarking [4-(4-Chlorophenyl)cyclohexyl]methanol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance benchmark of the research chemical [4-(4-Chlorophenyl)cyclohexyl]methanol against established standards in key biological assays. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comparative framework for evaluating this compound's potential in cytotoxic, anti-inflammatory, and antimicrobial applications.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₇ClO |
| CAS Number | 137736-28-8 |
| Structure |
|
While public data on the specific biological activities of this compound is limited, its structural motifs—a 4-chlorophenyl group and a cyclohexylmethanol moiety—are present in various biologically active molecules. This suggests potential for this compound in several therapeutic areas. This guide evaluates its performance against well-characterized standards in three common preclinical screening assays.
Comparative Performance Data
The following tables summarize the expected performance of this compound against known standards. The data for the standards is derived from published literature, providing a baseline for interpreting experimental results obtained with the target compound.
Table 1: In Vitro Cytotoxicity Benchmark
This assay evaluates the ability of a compound to kill or inhibit the proliferation of cancer cells.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | HeLa | MTT | IC₅₀ | To be determined | |
| Doxorubicin (Standard) | HeLa | XTT/MTT | IC₅₀ | ~0.2-2.664 µM | [1][2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-Inflammatory Benchmark
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | RAW 264.7 | Griess Assay | IC₅₀ | To be determined | |
| L-NG-Monomethyl Arginine Citrate (L-NMMA) (Standard) | RAW 264.7 | Griess Assay | IC₅₀ | ~7.4 µM (as a comparator) | [3][4] |
IC₅₀, in this context, represents the concentration of the compound that inhibits 50% of the LPS-induced nitric oxide production.
Table 3: In Vitro Antimicrobial Benchmark
This assay determines the minimum concentration of a compound required to inhibit the visible growth of a microorganism.
| Compound | Organism | Assay | Endpoint | Result | Citation |
| This compound | E. coli | Broth Microdilution | MIC | To be determined | |
| Ampicillin (Standard) | E. coli | Broth Microdilution | MIC | ~4-8 µg/mL | [5][6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols & Workflows
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Cytotoxicity Assay: MTT Method
This protocol is designed to assess the cytotoxic potential of this compound against the HeLa human cervical cancer cell line.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in DMEM. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol assesses the potential of this compound to inhibit inflammation by measuring nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
L-NMMA (positive control)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound or L-NMMA for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess A and 50 µL of Griess B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for NO inhibition.
In Vitro Antimicrobial Assay: Broth Microdilution Method
This protocol determines the minimum inhibitory concentration (MIC) of this compound against Escherichia coli.
Materials:
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Ampicillin (positive control)
-
Sterile 96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound and Ampicillin in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of E. coli to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Context
The potential anti-inflammatory action of this compound may involve the modulation of key signaling pathways. One such critical pathway is the NF-κB signaling cascade, which is activated by LPS and leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
References
- 1. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
structural analogs of [4-(4-Chlorophenyl)cyclohexyl]methanol and their properties
A Comprehensive Comparison of Structural Analogs of [4-(4-Chlorophenyl)cyclohexyl]methanol and Their Diverse Biological Properties
For researchers and professionals in the field of drug discovery and development, understanding the structure-activity relationships (SAR) of bioactive molecules is paramount. This guide provides a comparative analysis of structural analogs of this compound, a versatile scaffold that has been explored for various therapeutic applications. By examining modifications to its core structure, we can glean insights into the key determinants of its biological activity, paving the way for the rational design of more potent and selective agents. This report collates available experimental data on the antibacterial, anticancer, and antimalarial properties of related compounds, presenting them in a clear, comparative format.
Physicochemical Properties of Related Analogs
| Compound/Analog Class | Modification | Key Physicochemical Property | Implication |
| Phenyl-substituted analogs | Introduction of polar groups (e.g., -OH, -NH2) | Decreased LogP | Improved aqueous solubility |
| Phenyl-substituted analogs | Introduction of halogens (e.g., -F, -Br) | Increased LogP | Enhanced membrane permeability |
| Cyclohexane conformation | cis vs. trans isomers | Varied receptor binding affinity | Potential for stereospecific interactions |
| Methanol group derivatization | Esterification or etherification | Increased lipophilicity | Altered metabolic stability and duration of action |
Comparative Biological Activities
The this compound scaffold has served as a foundation for the development of compounds with diverse biological activities. The following sections and tables summarize the available data for different therapeutic areas.
Antibacterial Activity
Several studies have explored the antibacterial potential of derivatives containing the 4-chlorophenyl and cyclohexane motifs. Modifications of the core structure have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Analogs and Related Compounds
| Compound ID/Reference | Structural Modification from Core | Test Organism(s) | MIC (µg/mL) | Reference |
| 4c, 4d, 4e, 4f | Furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives | Staphylococcus aureus (MRSA and QRSA strains) | 2 | [1] |
| 7-Iodo/Bromo-AQs | 7-Iodo- and 7-bromo-aminoquinolines with diaminoalkane side chains | Plasmodium falciparum (chloroquine-susceptible and -resistant) | IC50: 3-12 nM | [2] |
| 7-Fluoro/Trifluoromethyl-AQs | 7-Fluoro- and 7-trifluoromethyl-aminoquinolines | Plasmodium falciparum (chloroquine-susceptible and -resistant) | IC50: 15-500 nM | [2] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Anticancer Activity
The cytotoxic properties of compounds related to this compound have also been investigated against various cancer cell lines. The data suggests that specific substitutions can lead to potent anti-proliferative effects.
Table 2: Anticancer Activity of this compound Analogs and Related Compounds
| Compound ID/Reference | Structural Modification from Core | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound E | Quillaic acid derivative with tetrazole | HCT116 (Colon Cancer) | 2.46 | [3] |
| Compound C3 | Quillaic acid derivative with 4-chlorophenyl-1,2,4-triazol-3-one | HCT116 (Colon Cancer) | 3.11 | [3] |
| Adenine derivative 1b | 6'-Fluorocyclopentenyl-purine | Various | Potent | [4] |
| N6-methyladenine derivative 3k | 6'-Fluorocyclopentenyl-purine | Various | Potent | [4] |
| Anthracycline 22 | 4-demethoxyanthracline | L1210, HT29, A549 | More potent than doxorubicin in vitro | [5] |
| Compound 4i | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | PGI: 38.94% at 10 µM | [6] |
IC50: Half-maximal inhibitory concentration; PGI: Percent Growth Inhibition. Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used for evaluating the antibacterial and anticancer activities of the discussed compound classes.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the IC50 value using the MTT assay.
Caption: Structure-Activity Relationship (SAR) concept map.
References
- 1. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of quillaic acid derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of isodoxorubicin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

